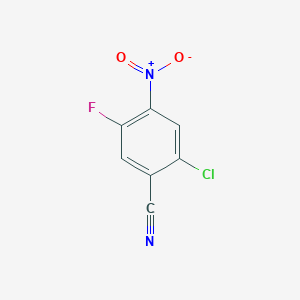
3-(Pyridin-4-yl)prop-2-en-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Pyridin-4-yl)prop-2-en-1-amine hydrochloride is a chemical compound that features a pyridine ring attached to a prop-2-en-1-amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-4-yl)prop-2-en-1-amine hydrochloride typically involves the reaction of pyridine derivatives with appropriate amine precursors. One common method involves the condensation of 4-pyridinecarboxaldehyde with allylamine, followed by reduction and subsequent hydrochloride salt formation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(Pyridin-4-yl)prop-2-en-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Saturated amines.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3-(Pyridin-4-yl)prop-2-en-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(Pyridin-4-yl)prop-2-en-1-amine hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
3-(Pyridin-3-yl)prop-2-en-1-amine dihydrochloride: Similar structure but with the pyridine ring at a different position.
3-(Pyridin-4-yl)propan-1-amine: Lacks the double bond in the propyl chain.
N-(Pyridin-2-yl)amides: Contains an amide group instead of an amine.
Uniqueness
3-(Pyridin-4-yl)prop-2-en-1-amine hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Its ability to participate in a variety of chemical reactions makes it a versatile compound in synthetic chemistry .
Propiedades
Fórmula molecular |
C8H11ClN2 |
|---|---|
Peso molecular |
170.64 g/mol |
Nombre IUPAC |
(E)-3-pyridin-4-ylprop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C8H10N2.ClH/c9-5-1-2-8-3-6-10-7-4-8;/h1-4,6-7H,5,9H2;1H/b2-1+; |
Clave InChI |
BGNAVHFFCNOOKZ-TYYBGVCCSA-N |
SMILES isomérico |
C1=CN=CC=C1/C=C/CN.Cl |
SMILES canónico |
C1=CN=CC=C1C=CCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Iodobenzo[c][1,2,5]thiadiazole](/img/structure/B13667781.png)

![Benzo[d]isothiazol-4-ylmethanol](/img/structure/B13667801.png)


![6-Fluoro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13667820.png)

![Methyl 7-Fluorobenzo[c]isoxazole-3-carboxylate](/img/structure/B13667828.png)
![7-Bromo-2-chloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13667835.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-2-bromopropan-1-one](/img/structure/B13667836.png)


